molecular formula C7H13N5O B12913340 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one CAS No. 61693-37-6

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B12913340
CAS No.: 61693-37-6
M. Wt: 183.21 g/mol
InChI Key: RRLRULCRZIUHMR-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 4-amino-5-nitrosopyrimidine as a starting material, which undergoes hydrogenation in the presence of a platinum catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated compounds like bromoethane; reactions may require the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-2-(dimethylamino)-3-methylpyrimidin-4(3H)-one stands out due to its unique combination of amino and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

61693-37-6

Molecular Formula

C7H13N5O

Molecular Weight

183.21 g/mol

IUPAC Name

5,6-diamino-2-(dimethylamino)-3-methylpyrimidin-4-one

InChI

InChI=1S/C7H13N5O/c1-11(2)7-10-5(9)4(8)6(13)12(7)3/h8-9H2,1-3H3

InChI Key

RRLRULCRZIUHMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1N(C)C)N)N

Origin of Product

United States

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